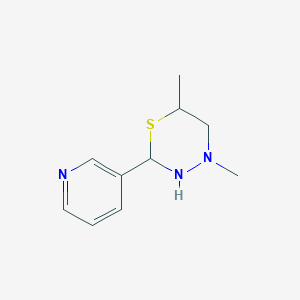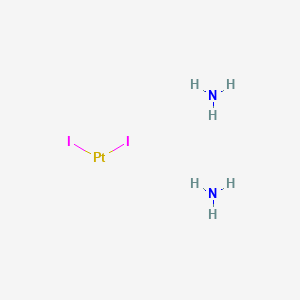
4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane, also known as DMTD, is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. DMTD is a member of the thiadiazinane family, which is known for its diverse biological activities. In
作用机制
The mechanism of action of 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane is not fully understood, but it is believed to be related to its ability to interact with various cellular targets. 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane has been shown to inhibit the activity of enzymes involved in cancer cell proliferation, such as topoisomerase II and DNA polymerase. Additionally, 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy homeostasis.
生化和生理效应
4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane can induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In vivo studies have demonstrated that 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane can reduce tumor growth and improve glucose tolerance in animal models.
实验室实验的优点和局限性
4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane has several advantages for lab experiments, including its high purity and stability. Additionally, 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane is its low solubility in aqueous solutions, which can make it difficult to use in certain assays.
未来方向
There are several future directions for research on 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane. One area of interest is the development of 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane-based drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane and its interactions with cellular targets. Another area of interest is the development of new synthesis methods for 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane that can improve its yield and purity. Finally, more research is needed to explore the potential applications of 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane in other scientific fields, such as materials science and catalysis.
Conclusion:
In conclusion, 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane has been extensively studied in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane has several advantages for lab experiments, including its high purity and stability. Additionally, 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane has several potential applications in the development of new drugs for the treatment of cancer and other diseases. Future research on 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane will undoubtedly lead to new discoveries and applications in a variety of scientific fields.
合成方法
4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane can be synthesized using a variety of methods, including the reaction of 3-amino-4,6-dimethylpyridine with thiosemicarbazide in the presence of a catalyst. Another method involves the reaction of 3,5-dimethylpyridine-2-carboxylic acid hydrazide with carbon disulfide in the presence of a base. These methods have been optimized to produce high yields of 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane with high purity.
科学研究应用
4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane has been extensively studied in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. One of the main applications of 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane is its use as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and inflammation. 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane has been shown to possess anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, 4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
属性
CAS 编号 |
15620-54-9 |
|---|---|
产品名称 |
4,6-Dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane |
分子式 |
C10H15N3S |
分子量 |
209.31 g/mol |
IUPAC 名称 |
4,6-dimethyl-2-pyridin-3-yl-1,3,4-thiadiazinane |
InChI |
InChI=1S/C10H15N3S/c1-8-7-13(2)12-10(14-8)9-4-3-5-11-6-9/h3-6,8,10,12H,7H2,1-2H3 |
InChI 键 |
YKXSEPONKJVBCQ-UHFFFAOYSA-N |
SMILES |
CC1CN(NC(S1)C2=CN=CC=C2)C |
规范 SMILES |
CC1CN(NC(S1)C2=CN=CC=C2)C |
同义词 |
3,4,5,6-Tetrahydro-4,6-dimethyl-2-(3-pyridinyl)-2H-1,3,4-thiadiazine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![7-(Hydroxymethyl)-8,9-dihydrobenzo[a]anthracene-8,9-diol](/img/structure/B97509.png)



![Bicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B97514.png)

